

BVT.13: A Technical Guide to a Novel PPAR γ Modulator

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Compound of Interest

Compound Name: BVT.13

Cat. No.: B1668145

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Abstract

BVT.13 is a synthetic, small-molecule partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. As a member of the 5-substituted 2-benzoylaminobenzoic acid (2-BABA) class of compounds, **BVT.13** exhibits a unique binding mode to PPAR γ , distinct from full agonists like thiazolidinediones (TZDs). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and biological effects of **BVT.13**, based on available preclinical research. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug development efforts.

Chemical Structure and Properties

BVT.13, with the IUPAC name 2-[(2,4-dichlorobenzoyl)amino]-5-pyrimidin-2-yloxybenzoic acid hydrate, is characterized by its distinct chemical scaffold. Its structure and key physicochemical properties are summarized below.

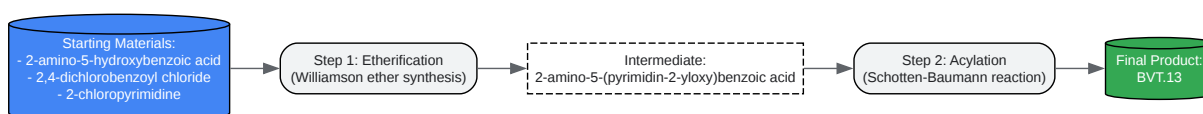
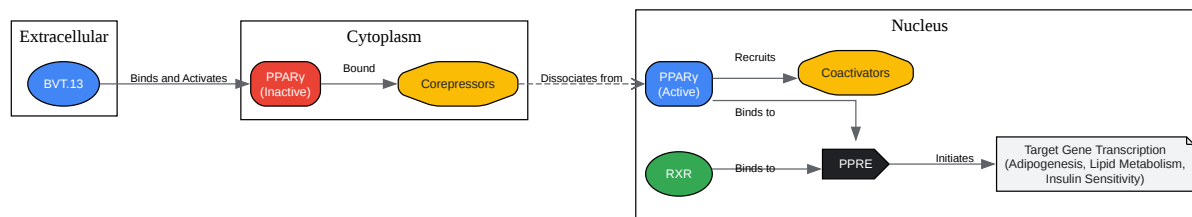
Property	Value	Source
Molecular Formula	C18H13Cl2N3O5	PubChem CID: 71311871
Molecular Weight	422.2 g/mol	PubChem CID: 71311871
IUPAC Name	2-[(2,4-dichlorobenzoyl)amino]-5-pyrimidin-2-yloxybenzoic acid;hydrate	PubChem CID: 71311871
CAS Number	717187-03-2	PubChem CID: 71311871
Appearance	White to off-white solid	Inferred from typical properties of similar compounds
Solubility	Soluble in DMSO and other organic solvents	Inferred from experimental use

Mechanism of Action: Partial Agonism of PPAR γ

BVT.13 functions as a selective partial agonist of PPAR γ . The canonical PPAR γ signaling pathway is initiated by the binding of a ligand, which induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR γ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. These target genes are centrally involved in adipogenesis, lipid metabolism, and insulin signaling.

Unlike full agonists, **BVT.13** induces a submaximal transcriptional response. X-ray crystallography studies of related 2-BABA compounds have shown that they bind to the PPAR γ ligand-binding domain (LBD) in a manner that does not involve the same interactions with helix 12 that are characteristic of full agonists. This alternative binding mode is thought to be responsible for the partial agonist activity.

Below is a diagram illustrating the PPAR γ signaling pathway and the role of **BVT.13**.



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